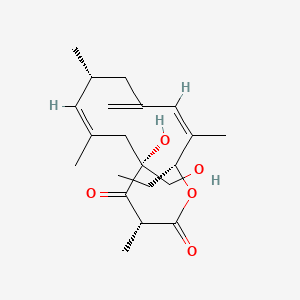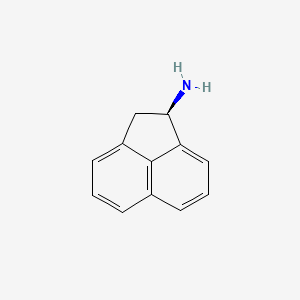![molecular formula C29H32O7S B570506 2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid CAS No. 1390641-84-5](/img/structure/B570506.png)
2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular formula of C29H32O7S . It is characterized by a benzofuran ring attached to an acetic acid group, and a biphenyl group substituted with a methylsulfonylpropoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzofuran ring, a biphenyl group, and a methylsulfonylpropoxy group . The benzofuran ring and the biphenyl group contribute to the compound’s aromaticity, while the methylsulfonylpropoxy group adds polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 524.6 g/mol . Other properties such as solubility, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
- Mechanism of Action : TAK-875 stimulates glucose-dependent insulin secretion by binding to GPR40. Unlike traditional sulfonylureas, it does not cause hypoglycemia at normal blood glucose levels .
- Clinical Trials : TAK-875 reached phase III clinical trials for T2DM treatment. Clinical studies demonstrated improved glycaemic control and low hypoglycemic risk in diabetic patients .
- Unique Binding Mode : The crystal structure of hGPR40 receptor bound to TAK-875 revealed a unique binding mode. TAK-875 likely enters the non-canonical binding pocket via the lipid bilayer .
Insulin Secretion Enhancement
- Natural Substrates : GPR40 primarily binds saturated C12–C16 or unsaturated C18–C20 free fatty acids. These natural substrates act as full agonists, mediating glucose-stimulated insulin secretion from pancreatic β-cells and glucagon-like peptide 1 (GLP-1) secretion from intestinal cells .
- TAK-875 Action : TAK-875, as a partial agonist, stimulates glucose-dependent insulin secretion, providing a unique mode of action for T2DM treatment .
Safety and Hypoglycemic Risk
Future Directions
Mechanism of Action
Target of Action
The primary target of rac-TAK-875, also known as Fasiglifam, is the Free Fatty Acid Receptor 1 (FFAR1) , also known as G-protein-coupled receptor 40 (GPR40) . FFAR1/GPR40 is expressed in pancreatic β cells and plays a key role in stimulating and regulating insulin production .
Mode of Action
Fasiglifam acts as an ago-allosteric modulator with partial agonistic activity for FFAR1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 . Fasiglifam shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .
Biochemical Pathways
Fasiglifam affects the biochemical pathway involving FFAR1/GPR40, which mediates the glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . When blood glucose and fatty acid levels rise after a meal, FFAR1 stimulates pancreatic β cells to release insulin, lowering blood glucose levels .
Pharmacokinetics
The pharmacokinetics of Fasiglifam involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Fasiglifam is reported to be 86.85% . The in vivo exposures of Fasiglifam-acylglucuronide, a metabolite of Fasiglifam, in terms of AUC0-t were 17.54 and 22.29% of that of Fasiglifam after intravenous and oral administration, respectively .
Result of Action
Fasiglifam significantly improves glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It enhances the secretion of insulin in a glucose-dependent manner, meaning it only acts when the patient needs it, such as when blood glucose and fatty acid levels rise after a meal .
Action Environment
The action of Fasiglifam is influenced by environmental factors such as the presence of glucose and fatty acids in the blood. Its insulinotropic effect is potentiated in conjunction with plasma free fatty acids (FFAs) in vivo . Therefore, the efficacy of Fasiglifam can be influenced by the patient’s diet and metabolic state.
properties
IUPAC Name |
2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-TAK-875 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

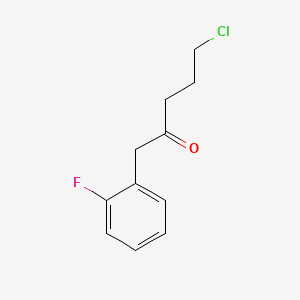
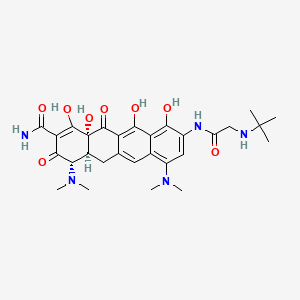

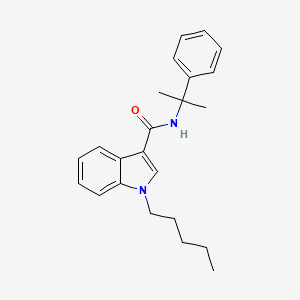
![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)

![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/no-structure.png)
